molecular formula C12H10BrF3O4 B12079428 Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 887267-61-0

Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate

Katalognummer: B12079428
CAS-Nummer: 887267-61-0
Molekulargewicht: 355.10 g/mol
InChI-Schlüssel: QEGXHSMWWKDYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C12H10BrF3O4 and a molecular weight of 355.1 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which affects its electronic properties and reactivity.

    Ethyl 2-bromo-3-oxo-3-[4-(methoxy)phenyl]propanoate: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, resulting in different reactivity patterns.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the bromine atom and the trifluoromethoxy group.

Eigenschaften

CAS-Nummer

887267-61-0

Molekularformel

C12H10BrF3O4

Molekulargewicht

355.10 g/mol

IUPAC-Name

ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C12H10BrF3O4/c1-2-19-11(18)9(13)10(17)7-3-5-8(6-4-7)20-12(14,15)16/h3-6,9H,2H2,1H3

InChI-Schlüssel

QEGXHSMWWKDYHD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.